molecular formula C8H8ClNO4S B13529784 1-(3-Nitrophenyl)ethane-1-sulfonyl chloride

1-(3-Nitrophenyl)ethane-1-sulfonyl chloride

Cat. No.: B13529784
M. Wt: 249.67 g/mol
InChI Key: AYTCJTUADJQNIK-UHFFFAOYSA-N
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Description

1-(3-Nitrophenyl)ethane-1-sulfonyl chloride is an aromatic sulfonyl chloride characterized by a nitro group (-NO₂) at the meta position of the phenyl ring and a sulfonyl chloride (-SO₂Cl) group attached to the same carbon (C1) of the ethane chain. This compound is likely utilized as a reactive intermediate in organic synthesis, particularly for introducing sulfonyl groups into target molecules (e.g., forming sulfonamides or sulfonate esters). The nitro group’s electron-withdrawing nature may enhance the electrophilicity of the sulfonyl chloride, increasing its reactivity toward nucleophiles .

Properties

Molecular Formula

C8H8ClNO4S

Molecular Weight

249.67 g/mol

IUPAC Name

1-(3-nitrophenyl)ethanesulfonyl chloride

InChI

InChI=1S/C8H8ClNO4S/c1-6(15(9,13)14)7-3-2-4-8(5-7)10(11)12/h2-6H,1H3

InChI Key

AYTCJTUADJQNIK-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CC=C1)[N+](=O)[O-])S(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Nitrophenyl)ethane-1-sulfonyl chloride can be synthesized through the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and distillation are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1-(3-Nitrophenyl)ethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(3-Nitrophenyl)ethane-1-sulfonyl chloride is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(3-Nitrophenyl)ethane-1-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamide bonds, which are stable and resistant to hydrolysis. The nitro group can also participate in redox reactions, further expanding the compound’s reactivity profile .

Comparison with Similar Compounds

Positional Isomers: 2-(3-Nitrophenyl)ethane-1-sulfonyl Chloride

A closely related isomer, 2-(3-nitrophenyl)ethane-1-sulfonyl chloride (CAS 1253739-20-6, C₈H₈ClNO₄S), differs in the placement of the nitro-substituted phenyl group on the ethane chain. Here, the phenyl group is attached to carbon 2 (C2), while the sulfonyl chloride remains on C1 . Key differences include:

  • Electronic Effects : Proximity of the nitro group to the sulfonyl chloride in the target compound could amplify electron withdrawal, further activating the sulfur atom for reactions.

Aromatic Ring Variations: Naphthalene-Substituted Analog

1-(Naphthalen-1-yl)ethane-1-sulfonyl chloride (CAS 1249583-73-0, C₁₂H₁₁ClO₂S) replaces the phenyl ring with a naphthyl group . Notable contrasts:

  • Molecular Weight : Higher molecular weight (254.73 g/mol) due to the naphthyl system, likely reducing solubility in polar solvents.
  • Reactivity : The electron-rich naphthyl group may decrease the electrophilicity of the sulfonyl chloride compared to the nitro-substituted compound.

Functional Group Variations: Dimethylcarbamoyl-Substituted Analog

Differences include:

  • Applications : Carbamoyl groups are common in pharmaceuticals, suggesting divergent synthetic applications compared to nitro-substituted analogs.

Fluorinated Sulfonyl Chlorides

Compounds like 3,3-difluorocyclopentane-1-sulfonyl chloride (CAS 1309433-75-7, C₅H₇ClF₂O₂S) and 3,3,4,4-tetrafluoropyrrolidine-1-sulfonyl chloride (CAS 1934807-93-8, C₄H₄ClF₄NO₂S) highlight the impact of fluorination :

  • Stability : Fluorine’s strong C-F bonds enhance thermal and chemical stability.
  • Reactivity : Fluorine’s electron-withdrawing nature may increase sulfonyl chloride reactivity, though steric effects from cyclic structures could modulate this.

Data Table: Key Structural and Molecular Properties

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
1-(3-Nitrophenyl)ethane-1-sulfonyl chloride C₈H₈ClNO₄S Not provided Not provided Meta-nitro, sulfonyl chloride on C1
2-(3-Nitrophenyl)ethane-1-sulfonyl chloride C₈H₈ClNO₄S ~249.6* 1253739-20-6 Phenyl on C2, sulfonyl chloride on C1
1-(Naphthalen-1-yl)ethane-1-sulfonyl chloride C₁₂H₁₁ClO₂S 254.73 1249583-73-0 Naphthyl substituent
3,3-Difluorocyclopentane-1-sulfonyl chloride C₅H₇ClF₂O₂S 204.62 1309433-75-7 Fluorinated cyclopentane ring

*Calculated based on molecular formula.

Research Findings and Implications

  • Reactivity Trends : Nitro groups enhance electrophilicity of sulfonyl chlorides, favoring nucleophilic substitution. Fluorinated analogs balance reactivity with stability .
  • Steric Considerations : Structural isomers (e.g., phenyl on C1 vs. C2) influence reaction rates due to steric hindrance .
  • Applications : Naphthyl and carbamoyl derivatives may target niche applications (e.g., materials science or drug design), while nitro-substituted compounds are suited for high-reactivity contexts .

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